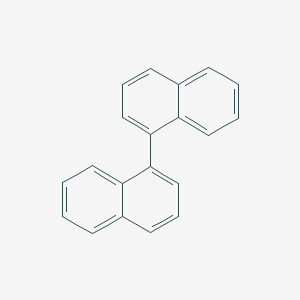

1,1'-Binaphthalene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870671 | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-53-5, 11068-27-2 | |

| Record name | 1,1′-Binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Atropisomerism of 1,1'-Binaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomerism, a unique form of axial chirality, arises from hindered rotation around a single bond, leading to stereoisomers that are stable and isolable at ambient temperatures. The 1,1'-binaphthalene framework is a cornerstone of this phenomenon, with its derivatives finding widespread application in asymmetric catalysis, materials science, and pharmaceutical development. This technical guide provides an in-depth exploration of the atropisomerism of this compound, detailing the structural basis of its chirality, the energetic barriers to racemization, and the nomenclature used for its stereochemical assignment. Furthermore, this document outlines detailed experimental protocols for the resolution of binaphthyl enantiomers and the determination of their rotational energy barriers, supported by quantitative data and visual aids to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction to Atropisomerism and this compound

Atropisomerism is a type of stereoisomerism exhibited by molecules that possess hindered rotation about a single bond.[1] This restricted rotation creates a chiral axis, resulting in non-superimposable mirror images known as atropisomers. Unlike point chirality, which centers on an atom with four different substituents, axial chirality is a property of the molecule as a whole. The stability of atropisomers is determined by the magnitude of the rotational energy barrier; a barrier high enough to allow for the isolation of individual enantiomers at room temperature is a defining characteristic.

The this compound system is a classic example of atropisomerism. It consists of two naphthalene rings linked by a C1-C1' single bond. The steric hindrance between the hydrogen atoms at the 8 and 8' positions (peri-hydrogens) of the two naphthalene rings restricts free rotation around the C1-C1' bond. This steric clash forces the naphthalene rings to adopt a non-planar, twisted conformation, which is the origin of the molecule's chirality.

Substituents at the 2, 2', 8, and 8' positions can significantly impact the rotational barrier. Bulky substituents in these positions increase steric hindrance, thereby raising the energy barrier to rotation and enhancing the stability of the atropisomers. This principle is widely exploited in the design of chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol), where the substituents dramatically increase the racemization half-life.

Quantitative Data on this compound and Derivatives

The following table summarizes key quantitative data related to the atropisomerism of this compound and its common derivatives. These parameters are crucial for understanding the stability and conformational properties of these chiral molecules.

| Compound | Rotational Energy Barrier (kcal/mol) | Racemization Half-life | Ground State Dihedral Angle (C2-C1-C1'-C2') | C1-C1' Bond Length (Å) |

| This compound | 21-23[2] | 14.5 min at 50 °C[2] | ~70-90° | ~1.49 - 1.51 |

| (R/S)-BINOL | ~37 | Extremely long at RT | ~71.8°[1] | ~1.49 |

| (R/S)-BINAP | ~30 | Stable at RT | - | ~1.50 |

| (R/S)-BINAM | - | Stable at RT | - | - |

Stereochemical Nomenclature of this compound Atropisomers

The absolute configuration of this compound atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The designation is either (Ra) or (Sa).

Step-by-Step Assignment of (Ra) and (Sa) Configuration:

-

View the Molecule Along the Chiral Axis: Orient the molecule so that you are looking down the C1-C1' bond.

-

Identify the Priority Groups: The substituents on the "front" naphthalene ring (closer to the viewer) and the "back" naphthalene ring (further from the viewer) are ranked based on the standard CIP rules. For unsubstituted this compound, the priority is assigned to the carbon atoms of the naphthalene rings.

-

Assign Priorities to the Ortho and Peri Positions: The two ortho-positions (C2 and C9 on the front ring, C2' and C9' on the back ring) are considered. According to CIP rules, the path with the higher atomic number at the first point of difference receives higher priority.

-

Determine the Helicity: Trace a path from the highest priority group on the front ring to the highest priority group on the back ring, and then to the second highest priority group on the front ring.

-

Assign the Descriptor:

-

If the path traced is clockwise , the configuration is designated as (Ra) .

-

If the path traced is counter-clockwise , the configuration is designated as (Sa) .

-

Experimental Protocols

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL) by Diastereomeric Salt Formation

This protocol describes the resolution of racemic BINOL using N-benzylcinchonidinium chloride as a resolving agent.

Materials:

-

Racemic 1,1'-bi-2-naphthol (BINOL)

-

N-benzylcinchonidinium chloride

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Complex Formation:

-

In a suitable flask, dissolve racemic BINOL and one equivalent of N-benzylcinchonidinium chloride in a minimal amount of hot acetonitrile.

-

Stir the solution while allowing it to cool slowly to room temperature. The (R)-BINOL complex will start to crystallize.

-

Further cool the mixture in an ice bath (0 °C) to maximize crystallization.

-

-

Isolation of the (R)-BINOL Complex:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold acetonitrile to remove the mother liquor containing the (S)-BINOL.

-

-

Purification of the (R)-BINOL Complex:

-

The diastereomeric excess (de) of the complex can be enhanced by recrystallization. Slurry the collected solid in methanol to upgrade the purity.

-

Filter the purified complex and dry it under vacuum.

-

-

Liberation of (R)-BINOL:

-

Suspend the purified diastereomeric salt in a mixture of ethyl acetate and water.

-

Add 1 M HCl solution and stir vigorously until all the solid dissolves. The N-benzylcinchonidinium chloride will move to the aqueous phase, leaving the (R)-BINOL in the organic phase.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain enantiomerically pure (R)-BINOL.

-

-

Isolation of (S)-BINOL:

-

The mother liquor from the initial crystallization is enriched in (S)-BINOL.

-

Concentrate the mother liquor under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the resolving agent.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain (S)-BINOL, which may require further purification to achieve high enantiomeric excess.

-

Determination of Rotational Energy Barrier by Dynamic NMR Spectroscopy

This protocol outlines the general procedure for determining the rotational energy barrier of a biaryl atropisomer using dynamic Nuclear Magnetic Resonance (dNMR) spectroscopy.

Principle:

dNMR is used to study the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei. For a biaryl atropisomer, the two naphthalene rings are in different chemical environments. Protons on one ring will have different chemical shifts from the corresponding protons on the other ring at low temperatures (slow exchange regime). As the temperature is increased, the rate of rotation around the C1-C1' bond increases. At a certain temperature, known as the coalescence temperature (Tc), the two distinct signals for a pair of interchanging protons broaden and merge into a single broad peak. By analyzing the line shape of the NMR signals at different temperatures, the rate constant for the rotation can be determined, and from this, the activation energy (rotational barrier) can be calculated using the Eyring equation.

Procedure:

-

Sample Preparation: Prepare a solution of the biaryl compound in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Low-Temperature Spectrum: Record a high-resolution 1H NMR spectrum at a low temperature where the rotation is slow on the NMR timescale. This will show separate, sharp signals for the protons on the two different naphthalene rings.

-

Variable Temperature NMR: Gradually increase the temperature of the sample in the NMR spectrometer in small increments (e.g., 5-10 °C). Record a spectrum at each temperature.

-

Identify Coalescence: Observe the changes in the line shape of a selected pair of exchanging proton signals. Note the temperature at which these two signals coalesce into a single broad peak. This is the coalescence temperature (Tc).

-

Data Analysis:

-

At the coalescence temperature (Tc), the rate constant (k) for the interconversion can be calculated using the approximate equation: k = (π * Δν) / √2 where Δν is the difference in the chemical shifts (in Hz) of the two signals at the low-temperature limit.

-

The Gibbs free energy of activation (ΔG‡) at Tc can then be calculated using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant (1.987 cal/mol·K).

-

-

Full Line-Shape Analysis (for higher accuracy): For a more accurate determination of the rotational barrier, a full line-shape analysis is performed. This involves simulating the NMR spectra at different temperatures using specialized software and fitting the simulated spectra to the experimental spectra to obtain the rate constants at each temperature. An Arrhenius or Eyring plot can then be constructed to determine the activation parameters.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of atropisomerism and a typical experimental workflow for the study of this compound atropisomers.

Conclusion

The atropisomerism of this compound is a fundamental concept in stereochemistry with profound implications for the development of chiral technologies. The stability of its atropisomers, governed by the rotational energy barrier around the C1-C1' bond, allows for their isolation and utilization as powerful tools in various chemical disciplines. This guide has provided a detailed overview of the theoretical underpinnings, quantitative data, and practical experimental protocols relevant to the study of this compound atropisomers. A thorough understanding of these principles is essential for researchers and professionals engaged in the design and application of chiral molecules in drug discovery and materials science.

References

The Enigmatic Twist: An In-depth Technical Guide to the Axial Chirality of 1,1'-Binaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of axial chirality as exemplified by 1,1'-binaphthalene and its derivatives. A cornerstone of modern stereochemistry, the unique structural features of these atropisomeric compounds have propelled advancements in asymmetric catalysis and the development of novel therapeutics. This document provides a comprehensive overview of the stereochemistry, synthesis, resolution, and key quantitative data associated with this compound, with a particular focus on the archetypal molecule, 1,1'-bi-2-naphthol (BINOL).

The Essence of Axial Chirality in this compound

Unlike central chirality, which originates from a stereogenic center (an atom with four different substituents), axial chirality arises from the non-planar arrangement of four groups about a chiral axis. In this compound, the C1-C1' single bond constitutes the chiral axis. The rotation around this bond is sterically hindered by the substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings. This restricted rotation, or atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers that do not readily interconvert at room temperature.[1][2]

The stability of these atropisomers is a function of the rotational energy barrier. For the parent 1,1'-binaphthyl, the racemization half-life is relatively short, being 14.5 minutes at 50 °C.[3] However, the introduction of substituents, particularly at the 2 and 2' positions, dramatically increases this barrier, allowing for the isolation of stable enantiomers.[4] For instance, 1,1'-bi-2-naphthol (BINOL) has a racemization half-life of approximately two million years at room temperature, highlighting its exceptional configurational stability.[5]

Stereochemical Nomenclature: The Cahn-Ingold-Prelog (CIP) System for Axial Chirality

The absolute configuration of this compound atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality.[1][6] The molecule is viewed along the chiral axis, and the substituents on the "near" and "far" rings are ranked. The two near substituents are given higher priority than the two far substituents. Then, within each pair of near and far substituents, priorities are assigned based on atomic number, as with central chirality.[7][8][9]

If the path from the highest priority substituent on the near ring to the highest priority substituent on the far ring, and then to the next highest priority substituent, is clockwise, the configuration is designated as (Ra) or (P for plus). If the path is counter-clockwise, the configuration is (Sa) or (M for minus).[1]

Figure 1: CIP nomenclature for axial chirality in (S)-BINOL.

Quantitative Data on this compound and Derivatives

The following tables summarize key quantitative data for this compound and its derivatives, providing a basis for comparison and understanding their stereochemical behavior.

Table 1: Rotational Barriers and Racemization Data

| Compound | Rotational Barrier (kcal/mol) | Solvent | Racemization Half-life | Temperature (°C) |

| 1,1'-Binaphthyl | 23.5 - 24.1[10] | Various | 14.5 min[3] | 50 |

| 1,1'-Bi-2-naphthol (BINOL) | 37.2 - 37.8[10] | Naphthalene, Diphenyl ether | ~2 million years (at RT)[5] | 25 |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 49.4[11] | - | - | - |

| 2-Amino-2'-hydroxy-1,1'-binaphthyl | 40.4[11] | - | - | - |

Table 2: Specific Rotation of BINOL Enantiomers

| Enantiomer | Specific Rotation [α]D | Concentration (c) | Solvent |

| (R)-BINOL | +35.5°[12] | 1 g/100 mL | THF |

| (S)-BINOL | -35.5°[12] | 1 g/100 mL | THF |

| (S)-3,3'-Bismorpholinomethyl-substituted BINOL | -152.1°[13] | 1 g/100 mL | CH2Cl2 |

Table 3: Dihedral Angles of this compound Derivatives

| Compound | Dihedral Angle (2-2') |

| (R)-[this compound]-2,2'-diamine (R-BINAM) | 66.1°[5] |

| Derivative 11(R) | 62.7°[5] |

| Derivative 15(R) | 50.5°[5] |

| Cyclic Guanidine Derivative 12(R) | 24.3°[5] |

Synthesis and Resolution of Axially Chiral 1,1'-Binaphthalenes

The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis. Two primary strategies are employed: direct enantioselective synthesis and the resolution of a racemic mixture.

Enantioselective Synthesis

The most common method for the enantioselective synthesis of BINOL is the oxidative coupling of 2-naphthol.[14][15] This can be achieved using a variety of chiral catalysts.

-

Copper-Catalyzed Oxidative Coupling: A well-established method involves the use of a copper(II) salt in the presence of a chiral amine, such as (S)-(+)-amphetamine, to induce asymmetry.[12]

-

Ruthenium and Iron-Catalyzed Coupling: More recent advancements have utilized ruthenium and iron complexes with chiral ligands to achieve high yields and enantioselectivities in the aerobic oxidative coupling of 2-naphthols.[16]

-

Electrocatalytic Oxidative Coupling: An electrocatalytic approach using a TEMPO-modified graphite felt electrode in the presence of (-)-sparteine has been shown to produce (S)-BINOL with high yield and excellent enantiomeric excess.[14]

Figure 2: General workflow for the enantioselective synthesis of BINOL.

Resolution of Racemic BINOL

The resolution of racemic BINOL is a widely used and efficient method to obtain the pure enantiomers. This typically involves the formation of diastereomeric complexes with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

A highly effective method utilizes the alkaloid N-benzylcinchonidinium chloride.[12][17] The inclusion compound of the (S)-enantiomer is soluble in acetonitrile, while that of the (R)-enantiomer is not, allowing for their separation.[12]

Experimental Protocols

Protocol for the Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

This protocol is based on the method utilizing N-benzylcinchonidinium chloride.

Materials:

-

Racemic 1,1'-bi-2-naphthol (BINOL)

-

N-benzylcinchonidinium chloride

-

Acetonitrile

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid (aqueous solution)

Procedure:

-

Complex Formation: Dissolve racemic BINOL and N-benzylcinchonidinium chloride in a suitable solvent such as methanol.

-

Crystallization: Allow the solution to crystallize. The less soluble diastereomeric complex, typically the (R)-BINOL complex, will precipitate.

-

Separation: Filter the crystalline solid to separate it from the supernatant, which contains the more soluble (S)-BINOL complex.

-

Purification of (R)-BINOL:

-

Wash the crystalline solid with a small amount of cold solvent to remove impurities.

-

Treat the solid with an acidic aqueous solution (e.g., HCl) in a biphasic system with an organic solvent like ethyl acetate to break the complex.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO4).

-

Evaporate the solvent to obtain enantiomerically enriched (R)-BINOL.

-

-

Purification of (S)-BINOL:

-

Concentrate the supernatant from the initial crystallization.

-

Treat the residue with an acidic aqueous solution and extract with an organic solvent as described for the (R)-enantiomer.

-

Purify the resulting (S)-BINOL.

-

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the resolved products using chiral High-Performance Liquid Chromatography (HPLC).[17]

Figure 3: Experimental workflow for the resolution of racemic BINOL.

Applications in Asymmetric Catalysis and Drug Development

Axially chiral this compound derivatives, particularly BINOL and its phosphine analogue BINAP, are privileged ligands in transition-metal catalyzed asymmetric synthesis.[2][12] Their C2 symmetry and well-defined chiral environment enable high levels of enantioselectivity in a wide range of transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.

More recently, the biological activities of this compound derivatives have garnered attention. For example, (R)-[this compound]-2,2'-diamine (R-BINAM) has been identified as a moderately potent spindle poison with antiproliferative activity against cancer cell lines, while its (S)-enantiomer is inactive.[5][18] This highlights the critical role of stereochemistry in biological activity and opens avenues for the development of novel, axially chiral therapeutic agents.

Conclusion

The axial chirality of this compound is a fascinating and fundamentally important area of stereochemistry. The steric hindrance to rotation around the C1-C1' bond gives rise to stable, isolable enantiomers that have become indispensable tools in asymmetric synthesis. The ability to fine-tune the steric and electronic properties of these molecules through substitution provides a powerful platform for the design of new catalysts and therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for researchers and professionals working at the forefront of chemical synthesis and drug discovery.

References

- 1. Axial chirality - Wikipedia [en.wikipedia.org]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. Khan Academy [khanacademy.org]

- 9. aakash.ac.in [aakash.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytotoxicity of Atropisomeric [this compound]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of 1,1'-Binaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 1,1'-binaphthalene derivatives, a class of compounds distinguished by their unique axial chirality. This document delves into their synthesis, chiroptical characteristics, and burgeoning applications, with a particular focus on their relevance in asymmetric catalysis and drug discovery.

Core Concepts: Atropisomerism and Chirality

The defining feature of this compound derivatives is their axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This restricted rotation, a phenomenon known as atropisomerism , gives rise to stable, non-superimposable mirror-image stereoisomers (enantiomers) designated as (R) and (S).[1][2] The steric hindrance imposed by substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings creates a significant energy barrier to rotation, allowing for the isolation of individual enantiomers.[1][3] This stable chirality is the cornerstone of their utility in asymmetric synthesis and as chiral probes.

Fundamental Properties of this compound Derivatives

The physical and chiroptical properties of this compound derivatives are intrinsically linked to their atropisomeric nature. These properties can be finely tuned by modifying the substituents on the binaphthyl scaffold.

Structural and Physical Properties

The dihedral angle between the two naphthalene rings is a critical structural parameter that influences the overall shape and reactivity of the molecule. For the parent 1,1'-binaphthyl, this angle is approximately 90°.[2] The melting point and solubility are dependent on the specific derivative and its substitution pattern.

Table 1: Physical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| (R)-BINOL | C20H14O2 | 286.32 | 208-211 | +35.5° (c=1 in THF)[4] |

| (S)-BINOL | C20H14O2 | 286.32 | 208-211 | -35.5° (c=1 in THF)[4] |

| (R)-BINAP | C44H32P2 | 622.67 | 239-241 | -223° (c=0.5 in benzene)[5] |

| (S)-BINAP | C44H32P2 | 622.67 | 238-240 | +223° (c=0.5 in benzene)[5] |

| (R)-BINAM | C20H16N2 | 284.36 | - | - |

Chiroptical Properties

This compound derivatives exhibit distinct chiroptical properties, which are instrumental in their characterization and in understanding their interactions with other chiral molecules. These properties are highly sensitive to the dihedral angle and the electronic nature of the substituents.

-

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectra provide a fingerprint of the chiral structure, with the sign and intensity of the CD signals being characteristic of the absolute configuration (R or S).[6][7]

-

Optical Rotation: The ability of a chiral molecule to rotate the plane of polarized light is quantified by its specific rotation. This is a fundamental property used to determine the enantiomeric purity of a sample.[8]

Racemization Barriers

The rotational barrier is a measure of the stability of the atropisomers. Higher barriers indicate greater resistance to racemization (the conversion of one enantiomer into an equal mixture of both). The magnitude of this barrier is primarily influenced by the size of the substituents at the ortho positions.

Table 2: Racemization Barriers for Selected 1,1'-Binaphthyl Derivatives

| Compound | Substituents | Racemization Barrier (kcal/mol) | Solvent |

| 1,1'-Binaphthyl | None | 23.5 - 24.1[9] | Various |

| 1,1'-Bi-2-naphthol (BINOL) | 2,2'-OH | 37.2 - 37.8[9] | Naphthalene, Diphenyl ether |

| 8-Methyl-1,1'-binaphthyl | 8-CH3 | - | - |

| 8-Hydroxymethyl-1,1'-binaphthyl | 8-CH2OH | - | - |

Synthesis of Key this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is a critical aspect of their application. The two most prominent methods are oxidative coupling and transition metal-catalyzed cross-coupling reactions.

Synthesis of 1,1'-Bi-2-naphthol (BINOL)

BINOL is a cornerstone of the this compound family and serves as a precursor for many other derivatives, including the widely used ligand BINAP.

Experimental Protocol: Asymmetric Oxidative Coupling for (S)-BINOL Synthesis [10]

-

Catalyst Preparation: In a suitable reaction vessel, dissolve a chiral ligand (e.g., L-cysteine@Fe3O4) in a green solvent such as water.

-

Reaction Setup: Add 2-naphthol to the catalyst suspension.

-

Reaction Conditions: Stir the mixture vigorously at reflux temperature in the presence of air (oxygen is essential for the oxidation).

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield enantiomerically enriched (S)-BINOL. An 85% yield and 80% enantioselectivity have been reported using this green chemistry approach.[10]

Synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) from BINOL

BINAP is a privileged chiral phosphine ligand extensively used in asymmetric catalysis. Its synthesis from enantiomerically pure BINOL is a well-established process.

Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL [11][12]

This synthesis typically proceeds through the formation of a ditriflate intermediate.

Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol [12]

-

In an oven-dried, single-necked flask equipped with a magnetic stirring bar, charge (R)-(+)-1,1'-bi-2-naphthol.

-

Add dry methylene chloride followed by dry pyridine and triflic anhydride at 5–10°C under a nitrogen atmosphere.

-

Stir the reaction solution at room temperature overnight.

-

Work-up involves washing with aqueous acid and base, followed by filtration through a pad of silica gel. The filtrate is concentrated to provide the ditriflate as a white solid.

Step 2: Nickel-Catalyzed Phosphinylation [12]

-

In a flask purged with nitrogen, add anhydrous dimethylformamide (DMF) and diphenylphosphine. Heat the solution to 100°C.

-

In a separate flask, prepare a solution of the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

-

Transfer the ditriflate solution to the reaction flask and maintain the temperature at 100°C for 2-3 days until the ditriflate is consumed.

-

Cool the dark brown solution to -15 to -20°C and stir for 2 hours.

-

Filter the product, wash the solid with methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline compound.

Applications in Asymmetric Catalysis

The C₂-symmetric and rigid chiral scaffold of this compound derivatives, particularly BINOL and BINAP, makes them exceptional ligands for a wide range of transition metal-catalyzed asymmetric reactions.[3][13] These ligands create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.

Table 3: Applications of BINAP-Metal Complexes in Asymmetric Catalysis

| Reaction Type | Metal | Substrate | Product | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Ru | Ketones, Alkenes | Chiral Alcohols, Alkanes | Up to >99% |

| Asymmetric Allylation | Cu | Ketones | Chiral Homoallylic Alcohols | Up to 98%[14] |

| Asymmetric Aldol Reaction | Ag | Silyl enol ethers | Chiral β-hydroxy ketones | Up to 93%[15] |

Role in Drug Development and Biological Activity

The unique three-dimensional structure of this compound derivatives has attracted interest in the field of drug development. Their rigid scaffold can be functionalized to interact with biological targets with high specificity.

Cytotoxic Activity of BINAM Derivatives

Recent studies have revealed the potent and enantioselective cytotoxic effects of certain this compound-2,2'-diamine (BINAM) derivatives against various human cancer cell lines.[16]

Table 4: In Vitro Cytotoxicity (GI50 in µM) of (R)-BINAM and its Derivatives [16]

| Compound | A2780 (ovarian) | SISO (cervix) | DAN-G (pancreas) | LCLC-103H (lung) | MCF-7 (breast) |

| (R)-BINAM (1R) | < 4 | < 4 | < 4 | < 4 | < 4 |

| (S)-BINAM (1S) | Inactive | Inactive | Inactive | Inactive | Inactive |

| Derivative 11(R) | < 4 | < 4 | < 4 | < 4 | < 4 |

| Derivative 15(R) | < 4 | < 4 | < 4 | < 4 | < 4 |

The (R)-enantiomer of BINAM and several of its derivatives exhibit significant growth inhibitory effects, while the (S)-enantiomer is inactive, highlighting a clear stereospecificity in their biological action.[16]

Proposed Mechanism of Action: Microtubule Depolymerization

The cytotoxic activity of (R)-BINAM has been linked to its function as a spindle poison.[16] It is proposed to act by depolymerizing microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest, the formation of multipolar spindles, and ultimately, apoptosis (programmed cell death) in cancer cells.[16] This mechanism of action is similar to that of established microtubule-targeting anticancer agents like colchicine.

Visualizing Workflows and Mechanisms

General Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of the foundational BINOL to its application in asymmetric catalysis and the exploration of its derivatives in drug discovery.

Caption: A simplified workflow from starting materials to key derivatives and their applications.

Atropisomerism in this compound

This diagram illustrates the concept of atropisomerism, showing the restricted rotation around the C1-C1' bond that gives rise to stable enantiomers.

Caption: Representation of (R) and (S) enantiomers of BINOL as non-superimposable mirror images due to restricted rotation.

Proposed Mechanism of Action for (R)-BINAM

The following diagram outlines the proposed signaling pathway for the cytotoxic effects of (R)-BINAM.

Caption: The proposed pathway of (R)-BINAM induced cytotoxicity through microtubule disruption.

Conclusion

This compound derivatives represent a privileged class of chiral compounds with significant and expanding applications in both synthetic chemistry and medicinal research. Their unique and stable axial chirality, coupled with a synthetically versatile scaffold, allows for the rational design of highly effective asymmetric catalysts and promising therapeutic agents. Further exploration of their structure-activity relationships and biological mechanisms of action is poised to unlock new opportunities in drug discovery and development.

References

- 1. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and chiroptical properties of a novel C2-symmetric binaphthyl phosphortriamide ("chiral HMPA") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 1,1'-Binaphthyl Chirality

For Researchers, Scientists, and Drug Development Professionals

The rigid, C2-symmetric framework of 1,1'-binaphthyl derivatives has established them as indispensable scaffolds in modern chemistry. Their unique axial chirality, a consequence of restricted rotation about the C1-C1' bond, has been masterfully exploited in the design of chiral ligands and organocatalysts that are pivotal to asymmetric synthesis.[1][2][3] This technical guide delves into the fundamental theoretical principles governing the chirality of 1,1'-binaphthyl systems, offering a comprehensive resource for professionals engaged in chemical research and pharmaceutical development.

The Principle of Atropisomerism in 1,1'-Binaphthyls

The chirality of 1,1'-binaphthyls is not rooted in a stereogenic center, but rather in the hindered rotation around the single bond connecting the two naphthalene rings. This phenomenon, known as atropisomerism, gives rise to stable, non-superimposable mirror-image conformers called atropisomers.[4] The steric hindrance imposed by substituents at the ortho (2, 2', 8, and 8') positions of the naphthalene rings prevents free rotation, effectively locking the molecule in a chiral conformation.[4][5]

The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. For a biaryl system to be considered configurationally stable at a given temperature, the energy barrier to racemization—the interconversion of enantiomers—must be sufficiently high.[6] A commonly accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 22 kcal/mol, corresponding to a half-life of at least 1000 seconds.[6]

The primary factor influencing the rotational barrier is the size of the substituents at the 2,2' positions.[7][8] Larger groups impose greater steric hindrance, leading to a higher energy barrier for the planar transition state required for rotation.[7] This principle is fundamental to the design of optically stable binaphthyl-based ligands and catalysts.

Quantitative Analysis of Rotational Barriers and Stereochemistry

The rotational energy barrier and the resulting dihedral angle between the naphthalene rings are critical parameters that define the stereochemical outcome of reactions employing binaphthyl-based catalysts. This data is crucial for computational modeling and rational catalyst design.

| Compound | Substituents (2,2') | Rotational Barrier (kcal/mol) | Dihedral Angle (°) |

| 1,1'-Binaphthyl | H, H | 23.0 (calculated) | ~90 |

| (R)-2,2'-Dimethyl-1,1'-binaphthyl | CH3, CH3 | Not specified | 87.7 |

| 1,1'-Bi-2-naphthol (BINOL) | OH, OH | 37.8 (experimental) | Not specified |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | P(C6H5)2, P(C6H5)2 | 49.4 (calculated) | Not specified |

| 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) | NH2, OH | 40.4 (calculated) | Not specified |

Note: The rotational barrier can be influenced by factors such as solvent and temperature. Calculated values are based on Density Functional Theory (DFT) studies.[7][8][9][10][11]

Experimental Protocols for Resolution and Analysis

The preparation of enantiomerically pure 1,1'-binaphthyl derivatives is a cornerstone of their application in asymmetric synthesis. Several methods have been developed for the resolution of racemic mixtures and the determination of enantiomeric excess.

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

A widely employed method for the resolution of racemic BINOL involves the formation of diastereomeric co-crystals with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[12]

Protocol:

-

A solution of racemic BINOL in a suitable solvent (e.g., acetonitrile) is treated with 0.55 equivalents of N-benzylcinchonidinium chloride.

-

The mixture is refluxed to ensure complete dissolution and then cooled to allow for the crystallization of the (R)-BINOL•N-benzylcinchonidinium chloride complex.

-

The crystalline complex is isolated by filtration.

-

The (R)-BINOL is recovered by treating the complex with an acid (e.g., HCl) in a biphasic system (e.g., ethyl acetate/water) to break the salt.

-

The organic layer containing the enantiomerically enriched (R)-BINOL is separated, washed, and concentrated.

-

The (S)-BINOL is recovered from the mother liquor by a similar acid-base workup.[12]

Determination of Enantiomeric Excess (ee)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess of 1,1'-binaphthyl derivatives.[13]

General Protocol:

-

A solution of the binaphthyl sample is prepared in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

-

The solution is injected onto a chiral HPLC column (e.g., a polysaccharide-based CSP).

-

The enantiomers are separated based on their differential interactions with the chiral stationary phase.

-

The separated enantiomers are detected using a UV detector.

-

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[13]

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be employed for the determination of enantiomeric excess.[14][15]

Visualizing the Principles of Chirality

The following diagrams, generated using the DOT language, illustrate the core concepts of 1,1'-binaphthyl chirality.

Figure 1: Racemization of BINOL via a high-energy planar transition state.

Figure 2: The role of ortho substituents in creating steric hindrance and inducing axial chirality.

Conclusion

The theoretical principles underpinning the chirality of 1,1'-binaphthyls are a testament to the profound impact of molecular geometry on chemical properties. A thorough understanding of atropisomerism, the factors governing rotational barriers, and the experimental methodologies for resolving and analyzing these compounds is paramount for their effective application in asymmetric synthesis and drug development. The continued exploration of these principles will undoubtedly pave the way for the design of even more sophisticated and efficient chiral technologies.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Axial chirality - Wikipedia [en.wikipedia.org]

- 5. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 1,1'-Binaphthalene: A Technical Guide

An in-depth exploration of the synthesis, stereochemistry, and historical significance of the 1,1'-binaphthyl scaffold for researchers, scientists, and drug development professionals.

Introduction: 1,1'-Binaphthalene, a deceptively simple aromatic hydrocarbon, holds a remarkable position in the history of organic chemistry. Its discovery paved the way for the development of a vast and influential class of chiral ligands and catalysts that have become indispensable tools in modern asymmetric synthesis. The unique stereochemical properties of this compound, arising from hindered rotation about the C1-C1' bond, a phenomenon known as atropisomerism, have been harnessed to achieve exquisite levels of stereocontrol in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols associated with this foundational molecule.

The Genesis: The Ullmann Reaction

The story of this compound is intrinsically linked to the discovery of the Ullmann reaction. In 1901, German chemist Fritz Ullmann and his student J. Bielecki reported a groundbreaking method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[1][2] This reaction, revolutionary for its time, provided the first reliable method for constructing a carbon-carbon bond between two aromatic rings.[1] In their seminal 1901 publication in Berichte der deutschen chemischen Gesellschaft, Ullmann and Bielecki detailed the synthesis of various biphenyl derivatives and noted the applicability of this method for the formation of binaphthyls.[1]

Historical Significance of the Ullmann Reaction

The Ullmann reaction was a pivotal development in synthetic organic chemistry, opening up access to a wide range of biaryl compounds that were previously difficult to synthesize. The initial procedure, however, required harsh reaction conditions, typically involving high temperatures and stoichiometric amounts of copper powder.[2] Over the last century, significant advancements have been made, including the use of soluble copper catalysts and various ligands to improve reaction efficiency and broaden the substrate scope.

The Dawn of a New Stereochemical Paradigm: Atropisomerism

While the synthesis of the 1,1'-binaphthyl scaffold was an important achievement, its true significance lay in its unique three-dimensional structure. The concept of stereoisomerism arising from restricted rotation about a single bond, now known as atropisomerism (from the Greek a for "not" and tropos for "turn"), was first experimentally observed in substituted biphenyls by George Christie and James Kenner in 1922. The term "atropisomer" was later coined by Richard Kuhn in 1933. Due to the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings, free rotation around the C1-C1' bond in this compound is restricted, leading to the existence of stable, non-superimposable mirror-image isomers (enantiomers).

The First Resolution: Isolating the Enantiomers of this compound

A crucial milestone in the history of this compound was the successful separation of its enantiomers. In 1971, Richard E. Pincock and Keith R. Wilson reported the first solid-state resolution of racemic 1,1'-binaphthyl.[3] Their work demonstrated that under specific crystallization conditions, the racemic mixture could be resolved into its constituent enantiomers, paving the way for the exploration of their individual chiroptical properties and their use as chiral auxiliaries and ligands.

Quantitative Data

The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₄ | [4] |

| Molecular Weight | 254.33 g/mol | [4] |

| Melting Point | 158-161 °C | |

| Boiling Point | 452.3 °C at 760 mmHg | |

| Racemization Half-life | 14.5 min at 50 °C | [4] |

| Racemization Energy Barriers | |

| Solvent | Activation Energy (kcal/mol) |

| Various Solvents | 23.5 - 24.1 |

Experimental Protocols

Synthesis of this compound via Ullmann Coupling (Adapted from historical accounts)

Materials:

-

1-Iodonaphthalene

-

Copper powder, activated

-

Sand (optional, as a heat transfer medium)

-

High-boiling point solvent (e.g., dimethylformamide, nitrobenzene) - Note: Early procedures often ran neat.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1-iodonaphthalene and a stoichiometric amount of activated copper powder is prepared.

-

The mixture is heated to a high temperature (typically > 200 °C) with vigorous stirring. The reaction can be exothermic, and the temperature should be carefully controlled.

-

The reaction is monitored for the disappearance of the starting material (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid residue is extracted with a suitable organic solvent (e.g., toluene, chloroform).

-

The organic extracts are filtered to remove copper and copper salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Resolution of Racemic 1,1'-Binaphthyl by Solid-State Crystallization (Conceptual, based on the work of Pincock and Wilson)

The method developed by Pincock and Wilson relies on the principle of spontaneous resolution during crystallization.

Procedure Outline:

-

A supersaturated solution of racemic 1,1'-binaphthyl is prepared in a suitable solvent at an elevated temperature.

-

The solution is allowed to cool slowly and undisturbed.

-

As the solution cools, crystals of both the (+) and (-) enantiomers will begin to form.

-

Under carefully controlled conditions, it is possible to induce the preferential crystallization of one enantiomer by seeding the solution with a small crystal of the desired enantiomer.

-

The resulting crystals are then physically separated based on their morphology or by manual sorting to obtain the resolved enantiomers.

Logical Relationships and Workflows

Historical Development of this compound

Caption: A timeline illustrating the key discoveries leading to the understanding and application of this compound.

General Workflow for the Synthesis and Resolution of this compound

Caption: A simplified workflow for the synthesis of racemic this compound and its subsequent resolution into enantiomers.

Conclusion

The discovery and subsequent exploration of this compound and its derivatives represent a landmark in the field of stereochemistry and asymmetric synthesis. From its initial synthesis via the Ullmann reaction to the resolution of its enantiomers and the development of highly effective chiral ligands, the 1,1'-binaphthyl scaffold has had a profound and lasting impact on the ability of chemists to control the three-dimensional arrangement of atoms in molecules. The principles established through the study of this remarkable molecule continue to underpin significant advancements in drug discovery, materials science, and catalysis, solidifying its place as a cornerstone of modern organic chemistry.

References

The Stereochemical Landscape of 1,1'-Binaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental stereochemical concepts of 1,1'-binaphthalene derivatives, a class of compounds renowned for their pivotal role in asymmetric synthesis and catalysis. The unique structural features of these molecules give rise to a fascinating form of stereoisomerism known as atropisomerism, which is central to their utility in chiral applications. This document delves into the principles of axial chirality, nomenclature, methods of synthesis and resolution, and the energetic considerations that govern their stereochemical stability.

Core Concepts: Atropisomerism and Axial Chirality

The defining stereochemical feature of this compound derivatives is atropisomerism , a type of axial chirality arising from hindered rotation around a single bond. In the case of this compound, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two naphthalene rings restricts free rotation around the C1-C1' bond. When bulky substituents are present at the 2 and 2' positions, this rotational barrier becomes significant enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. These enantiomeric conformers are known as atropisomers .

This hindered rotation creates a chiral axis along the C1-C1' bond. The spatial arrangement of the substituents around this axis is what defines the absolute configuration of the molecule. Unlike point chirality, which is centered on an atom, this chirality is a property of the molecule as a whole.

Nomenclature of this compound Atropisomers

The absolute configuration of this compound atropisomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The process involves viewing the molecule along the chiral axis and assigning priorities to the ortho-substituents on the "front" and "back" naphthalene rings.

A common method for assigning the stereochemistry is as follows:

-

View the molecule in a Newman projection along the C1-C1' bond.

-

Assign priorities (1 > 2) to the two ortho-substituents on the front naphthalene ring and the two ortho-substituents on the back naphthalene ring based on standard CIP rules.

-

Trace the path from the highest priority substituent on the front ring to the highest priority substituent on the back ring.

-

If the path is clockwise, the configuration is designated as (R) (or P for plus).

-

If the path is counter-clockwise, the configuration is designated as (S) (or M for minus).

For example, in 1,1'-bi-2-naphthol (BINOL), the hydroxyl groups at the 2 and 2' positions are the highest priority substituents.

Below is a logical workflow for determining the R/S configuration of a generic this compound derivative.

Caption: A flowchart illustrating the step-by-step process for assigning the (R) or (S) configuration to this compound atropisomers.

Quantitative Data on Stereochemical Stability

The stability of this compound atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and cause racemization. This barrier is highly dependent on the nature of the substituents at the ortho positions.

Table 1: Rotational Energy Barriers of Selected this compound Derivatives

| Derivative | Substituents at 2,2' | Rotational Barrier (kcal/mol) |

| 1,1'-Binaphthyl | H, H | ~23 |

| 1,1'-Bi-2-naphthol (BINOL) | OH, OH | ~37 |

| 2,2'-Diamino-1,1'-binaphthyl (BINAM) | NH₂, NH₂ | Not readily available |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | PPh₂, PPh₂ | ~35 |

Note: The values are approximate and can vary based on the computational method and experimental conditions.

The specific rotation is another important quantitative measure for characterizing the enantiomers of this compound derivatives.

Table 2: Specific Rotation of Common this compound Derivatives

| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |

| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +34.5° | c = 1, THF |

| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -34.5° | c = 1, THF |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | (R)-(+) | +227° | c = 0.3, Benzene |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | (S)-(-) | -227° | c = 0.3, Benzene |

Experimental Protocols

The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis. This can be achieved through either the resolution of a racemic mixture or by direct asymmetric synthesis.

Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

A common and efficient method for the resolution of racemic BINOL involves the formation of diastereomeric complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.

Protocol: Classical Resolution of Racemic BINOL

-

Preparation of the Resolving Agent Solution: Dissolve N-benzylcinchonidinium chloride (1.0 eq) in hot acetonitrile.

-

Formation of the Diastereomeric Complex: To a separate flask, dissolve racemic BINOL (1.0 eq) in hot acetonitrile. While hot, add the solution of the resolving agent to the BINOL solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization. The (R)-BINOL preferentially forms a less soluble complex with N-benzylcinchonidinium chloride and precipitates out.

-

Isolation of the (R)-BINOL Complex: Collect the crystalline precipitate by vacuum filtration and wash with cold acetonitrile.

-

Liberation of (R)-BINOL: Suspend the collected crystals in a mixture of ethyl acetate and 1M HCl. Stir vigorously until all solids dissolve. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain enantiomerically enriched (R)-BINOL. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

-

Isolation of (S)-BINOL: The mother liquor from the initial crystallization is enriched in (S)-BINOL. Concentrate the mother liquor and repeat the liberation and purification steps to obtain (S)-BINOL.

Asymmetric Synthesis of BINOL Derivatives

Direct asymmetric synthesis involves the enantioselective oxidative coupling of 2-naphthol derivatives using a chiral catalyst.

Protocol: Asymmetric Oxidative Coupling of 2-Naphthol

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a chiral ligand (e.g., a chiral diamine) and a metal salt (e.g., CuCl₂). Add a suitable dry solvent (e.g., dichloromethane) and stir to form the chiral catalyst complex.

-

Reaction Setup: In a separate flask, dissolve 2-naphthol in the same solvent.

-

Coupling Reaction: Add the 2-naphthol solution to the catalyst solution at a controlled temperature (e.g., 0 °C). Stir the reaction mixture under an atmosphere of air or oxygen for the specified time.

-

Work-up: Quench the reaction with a suitable reagent (e.g., aqueous ammonium chloride). Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched BINOL derivative.

-

Analysis: Determine the yield and enantiomeric excess of the product.

Visualization of Key Processes

Experimental Workflow for Asymmetric Hydrogenation using a BINAP-Metal Catalyst

The following diagram illustrates a typical workflow for an asymmetric hydrogenation reaction using a BINAP-ruthenium catalyst, a widely used application of this compound stereochemistry.

Caption: A schematic representation of the experimental steps involved in a typical asymmetric hydrogenation reaction catalyzed by a BINAP-ruthenium complex.

This guide provides a foundational understanding of the stereochemistry of this compound derivatives. The principles of atropisomerism and axial chirality, coupled with the practical aspects of their synthesis, resolution, and application, underscore the importance of these compounds in modern chemistry. For researchers in drug development and asymmetric catalysis, a thorough grasp of these concepts is essential for the rational design and implementation of stereoselective transformations.

An In-depth Technical Guide to 1,1'-Binaphthalene-Based Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies related to 1,1'-binaphthalene-based chiral ligands, a cornerstone of modern asymmetric catalysis. The inherent chirality arising from the restricted rotation around the C1-C1' bond of the binaphthyl scaffold has led to the development of a vast library of ligands that have proven instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.

Core Structures and Synthesis

The foundation of this class of ligands lies in the 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) frameworks. The stability of their atropisomers allows for their effective use as chiral inducers in a multitude of asymmetric reactions.

Synthesis of Racemic and Enantiopure BINOL

The synthesis of racemic BINOL is commonly achieved through the oxidative coupling of 2-naphthol using various transition metal reagents, with iron(III) chloride being a frequently employed oxidant.[1] The mechanism involves the complexation of the iron(III) to the hydroxyl group, followed by a radical coupling of the naphthol rings.[2]

Enantiomerically pure BINOL can be obtained through the resolution of the racemate or by direct asymmetric synthesis. Resolution can be achieved by forming diastereomeric complexes with chiral resolving agents, such as N-benzylcinchonidinium chloride. Direct asymmetric synthesis often involves the oxidative coupling of 2-naphthol in the presence of a chiral catalyst, for instance, a copper(II) complex with a chiral ligand like (S)-(+)-amphetamine.[2]

Synthesis of BINAP from BINOL

BINAP is synthesized from enantiomerically pure BINOL, ensuring the transfer of chirality. A common industrial method involves the conversion of BINOL to its bistriflate derivative, followed by a nickel-catalyzed coupling with diphenylphosphine.[3]

Prominent Classes of this compound-Based Chiral Ligands

Beyond the foundational BINOL and BINAP, a diverse array of ligands has been developed by modifying the binaphthyl core, leading to enhanced catalytic activity and selectivity in various transformations.

-

BINAP Derivatives: Modifications to the phenyl groups or the binaphthyl backbone of BINAP have led to a wide range of ligands with tailored electronic and steric properties.

-

BINOL-Derived Phosphoramidites: These ligands are readily synthesized from BINOL and have demonstrated exceptional performance in a variety of asymmetric reactions, particularly in copper-catalyzed conjugate additions.[4]

-

BINOL-Derived Phosphoric Acids (BPAs): As powerful chiral Brønsted acids, BPAs have emerged as versatile catalysts for a broad spectrum of enantioselective transformations, including C-C bond-forming reactions.[5]

Applications in Asymmetric Catalysis

This compound-based chiral ligands have been successfully applied in a vast number of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity. The following tables summarize the performance of these ligands in key transformations.

Data Presentation

| Ligand/Catalyst System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ru(OAc)₂( (R)-BINAP) | Asymmetric Hydrogenation | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >95 | >98 | [6] |

| [Rh((R)-BINAP)(cod)]BF₄ | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >95 | >95 | [7] |

| Pd₂ (dba)₃ / (S)-BINAP | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate & Dimethyl malonate | Dimethyl (1S,2E)-1,3-diphenylprop-2-en-1-ylmalonate | 98 | 96 | [2] |

| Cu(OTf)₂ / (S)-Phosphoramidite | Asymmetric Conjugate Addition | Cyclohex-2-en-1-one & Diethylzinc | (R)-3-Ethylcyclohexan-1-one | >95 | 98 | [8] |

| (R)-TRIP (phosphoric acid) | Diels-Alder Reaction | Acrolein & 1-Amino-1,3-butadiene | Chiral piperidine derivative | 95 | 94 | [9][10] |

| Pd(OAc)₂ / (R)-Ac-NOBIN | C-H Activation/Cycloaddition | N-(p-methoxy)phenyl-2-aminobenzaldehyde & Allene | Chiral benzazepine | 92 | 94 | [11] |

Experimental Protocols

Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-BINOL

This procedure follows a well-established method involving the formation of a ditriflate intermediate.

A. Preparation of the Ditriflate of (R)-1,1'-Bi-2-naphthol

-

To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).

-

Cool the mixture to 5–10°C and add triflic anhydride (20.0 g, 70 mmol).

-

Allow the reaction to stir at room temperature overnight.

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.

B. Preparation of (R)-(+)-BINAP

-

To an oven-dried 250-mL flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).

-

Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL), followed by diphenylphosphine (2.0 mL, 12 mmol).

-

Heat the solution to 100°C for 30 minutes.

-

In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).

-

Transfer this solution to the reaction flask and maintain the temperature at 100°C.

-

Add additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.

-

Continue heating until the ditriflate is consumed (2–3 days).

-

Cool the solution to -15 to -20°C and stir for 2 hours.

-

Filter the product, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-BINAP as a white to off-white solid.[12]

Asymmetric Hydrogenation of Methyl 3-Oxobutanoate using a Ru-BINAP Catalyst

This protocol is a representative example of the highly efficient Noyori asymmetric hydrogenation.

-

In a glovebox, charge a glass liner for a high-pressure reactor with [RuCl((R)-binap)]₂(NEt₃) (18.1 mg, 0.01 mmol).

-

Add a solution of methyl 3-oxobutanoate (11.61 g, 100 mmol) in methanol (25 mL).

-

Place the glass liner in the high-pressure reactor and seal it.

-

Pressurize the reactor with hydrogen gas to 4 atm.

-

Stir the reaction mixture at 100°C for 6 hours.

-

Cool the reactor to room temperature and carefully release the pressure.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation to yield (R)-methyl 3-hydroxybutanoate.[6]

Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

This procedure highlights the use of a BINOL-derived phosphoramidite ligand.

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (10.9 mg, 0.030 mmol) and the chiral phosphoramidite ligand (0.065 mmol) in toluene (3 mL) and stir for 1 hour.

-

Cool the resulting colorless solution to -20°C.

-

Add cyclohexenone (1.2 mmol) followed by a 1 M solution of diethylzinc in toluene (1.5 equiv).

-

Stir the reaction mixture at -15°C for 3 hours.

-

Quench the reaction by pouring the mixture into 25 mL of 1 N HCl.

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the chiral product.[13]

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the application of this compound-based chiral ligands.

References

- 1. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 5. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Design of chiral bis-phosphoric acid catalyst derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol: catalytic enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes with amidodienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

The Core of Atropisomerism: An In-depth Technical Guide to the Racemization Process of 1,1'-Binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Binaphthalene and its derivatives represent a cornerstone of modern stereochemistry, finding widespread application in asymmetric catalysis and as chiral ligands. Their utility is intrinsically linked to their axial chirality, a feature that arises from restricted rotation, or atropisomerism, around the C1-C1' single bond. The configurational stability of these atropisomers is dictated by the energy barrier to racemization. This technical guide provides a comprehensive examination of the racemization process of this compound, detailing the underlying mechanistic pathways, experimental protocols for determining rotational barriers, and the key factors that influence this phenomenon. Quantitative data is summarized for clarity, and critical concepts are illustrated through detailed diagrams to provide an in-depth resource for professionals in chemical and pharmaceutical research.

Introduction to Atropisomerism in this compound

The phenomenon of atropisomerism in this compound arises from hindered rotation around the single bond connecting the two naphthalene rings. This steric hindrance, primarily due to the interaction between the hydrogen atoms at the 8 and 8' positions, results in a significant energy barrier to rotation. Consequently, this compound can exist as two stable, non-superimposable enantiomers that can be isolated. The interconversion of these enantiomers, a process known as racemization, is a thermally activated process that dictates the optical stability of these chiral compounds. An understanding of this process is critical for the synthesis, resolution, and application of these important molecules in enantioselective processes.

The Mechanism of Racemization

The racemization of this compound involves the rotation of one naphthalene ring relative to the other, proceeding through a high-energy transition state. Quantum calculations and theoretical studies have shown that the preferred pathway for this process is an anti pathway, which passes through a transition state with C_i symmetry.[1][2][3][4][5] In this transition state, the two naphthalene rings are nearly coplanar, leading to significant steric strain from the distortion of the aromatic rings.[2][3] An alternative, higher-energy syn pathway also exists.[6] However, the anti pathway is favored as it presents lower steric hindrance.[6][7] The energy required to overcome this rotational barrier is the activation energy for racemization.

Figure 1: Energy profile for the racemization of this compound via the preferred anti-pathway.

Experimental Protocols for Determining Racemization Barriers

The rotational energy barrier for the racemization of biaryl atropisomers can be determined experimentally by monitoring the change in a property that is dependent on the enantiomeric excess over time, typically at elevated temperatures.[8] Chiral High-Performance Liquid Chromatography (HPLC) and dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques.[9] For this compound, which has a relatively high barrier to rotation, racemization studies are often conducted by monitoring the decay of optical activity of an enantiomerically enriched sample using polarimetry.

Detailed Methodology: Racemization Kinetics via Polarimetry

-

Sample Preparation: Prepare a solution of enantiomerically enriched (+)- or (-)-1,1'-binaphthalene of known concentration in a high-boiling, inert solvent (e.g., decalin or diphenyl ether).

-

Instrumentation Setup: Use a high-precision polarimeter equipped with a thermostatically controlled cell holder capable of maintaining a constant temperature.

-

Data Acquisition:

-

Equilibrate the polarimeter cell containing the sample solution to the desired temperature (e.g., 50°C).[6]

-